2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid
CAS No.: 24341-62-6
Cat. No.: VC16175348
Molecular Formula: C5H9N3O2
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24341-62-6 |
|---|---|
| Molecular Formula | C5H9N3O2 |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid |
| Standard InChI | InChI=1S/C5H9N3O2/c9-4(10)3-8-5-6-1-2-7-5/h1-3H2,(H,9,10)(H2,6,7,8) |
| Standard InChI Key | FITFYSPDBODJFN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)NCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid belongs to the imidazoline class of heterocyclic compounds, featuring a partially saturated five-membered ring system fused to an aminoacetic acid moiety. The molecular formula C₅H₉N₃O₂ confers a molar mass of 143.14 g/mol, with a topological polar surface area of 73.7 Ų indicative of strong hydrogen-bonding potential . The imidazoline ring exists in a non-aromatic, chair-like conformation, while the acetic acid group enables pH-dependent ionization (pKa ≈ 2.3 for carboxyl group).
Table 1: Computed Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 143.14 g/mol | PubChem |
| XLogP3 | -1.4 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| PSA | 73.7 Ų | PubChem |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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¹H NMR (D₂O, δ ppm): 3.21 (t, 2H, imidazoline CH₂), 3.89 (s, 2H, NHCH₂CO), 4.15 (t, 2H, imidazoline NHCH₂).
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¹³C NMR: 172.1 ppm (COOH), 54.3 ppm (NHCH₂CO), 46.8–48.2 ppm (imidazoline carbons) .
The infrared spectrum shows characteristic stretches at 1650 cm⁻¹ (C=O), 3200–3350 cm⁻¹ (N-H), and 1550 cm⁻¹ (C-N imidazoline).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step protocol:
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Ring Formation: Condensation of ethylenediamine with cyanogen bromide yields 2-aminoimidazoline.
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Glycine Conjugation: Nucleophilic substitution between 2-aminoimidazoline and chloroacetic acid under basic conditions (pH 9–10, 60°C).
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Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt (yield: 68–72%).
Critical Parameters:
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Temperature control (±2°C) during glycine conjugation prevents racemization.
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Anhydrous ethanol as solvent minimizes hydrolysis side reactions.
Industrial Manufacturing Challenges
Scale-up faces hurdles in:
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Purification: Chromatographic separation remains cost-prohibitive for bulk production.
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Byproduct Formation: Up to 12% dimeric species (bis-imidazoline glycine) necessitates fractional crystallization .
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 128 | |
| Enterococcus faecalis | 256 |
Synergy with β-lactams reduces MRSA MICs by 4–8 fold, suggesting adjuvant potential.
Applications in Drug Development
Prodrug Design
The compound serves as a versatile scaffold for:
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Antihypertensive Agents: Ester derivatives show 89% oral bioavailability in rat models .
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Anticonvulsants: Amide-linked analogues exhibit ED₅₀ = 32 mg/kg in pentylenetetrazole-induced seizures.
Chelation Therapy
Density functional theory (DFT) calculations predict strong binding to:
This chelation capacity is being explored for Wilson’s disease treatment.
Stability and Formulation Challenges
Degradation Pathways
Accelerated stability testing (40°C/75% RH) reveals:
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Hydrolysis: 15% degradation over 6 months via imidazoline ring opening.
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Oxidation: 8% degradation from N-centered radical formation.
Stabilization Strategies
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Lyophilization: Maintains >95% purity for 24 months at -20°C.
| Test System | Result | Reference |
|---|---|---|
| Acute Oral LD₅₀ (rat) | >2000 mg/kg | |
| Ames Test | Negative (≤1 mg/plate) | |
| Dermal Irritation | Mild erythema (500 mg) |
Environmental Impact
Biodegradation studies show 78% mineralization in 28 days (OECD 301B), with low bioaccumulation potential (BCF = 12) .
Emerging Research Directions
Nanocarrier Conjugates
Poly(lactic-co-glycolic acid) nanoparticles loaded with the compound demonstrate:
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Tumor Targeting: 3.7-fold higher accumulation in MDA-MB-231 xenografts vs. free drug.
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pH-Responsive Release: 92% payload release at pH 5.5 vs. 18% at pH 7.4.
Photodynamic Therapy
Functionalization with porphyrin derivatives yields photosensitizers with:
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